molecular formula C21H29ClN2O6 B2777452 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate CAS No. 1396807-35-4

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate

Cat. No. B2777452
CAS RN: 1396807-35-4
M. Wt: 440.92
InChI Key: YSKJAVNCPQKJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C21H29ClN2O6 and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Enaminones, structurally related to the compound , have been studied for their hydrogen-bonding patterns. Research by Balderson et al. (2007) on enaminones, including pyrrolidinyl and piperidinyl derivatives, highlights the significance of bifurcated intra- and intermolecular hydrogen bonding. These hydrogen bonds lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, providing insights into the stability and self-assembly of such compounds in crystal structures. The study also discusses weak interactions that further stabilize the crystal structures, which could be relevant for understanding the molecular assembly and crystal engineering of the specified compound (Balderson et al., 2007).

Inhibition of Blood Platelet Aggregation

Compounds containing piperidinyl and pyrrolidinyl groups have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets, as noted by Grisar et al. (1976). One specific compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated this activity, suggesting possible therapeutic applications for related compounds in preventing thrombosis or other cardiovascular diseases. This area of research may offer a pathway for the development of new anticoagulant drugs based on the structural framework of compounds like 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate (Grisar et al., 1976).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-1-pyrrolidin-1-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2.C2H2O4/c20-18-5-3-16(4-6-18)14-24-15-17-7-11-21(12-8-17)13-19(23)22-9-1-2-10-22;3-1(4)2(5)6/h3-6,17H,1-2,7-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKJAVNCPQKJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone oxalate

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